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Compound of Interest

Compound Name: 1,2,3-Trimethyl-4-nitrobenzene

Cat. No.: B074050 Get Quote

An In-depth Technical Guide to 1,2,3-Trimethyl-4-
nitrobenzene
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 1,2,3-trimethyl-4-nitrobenzene. Due to the limited availability of experimental

data for this specific isomer, this document combines computed data, information on its

synthesis via the nitration of 1,2,3-trimethylbenzene (hemimellitene), and comparative analysis

with related nitroaromatic compounds. This guide is intended to serve as a valuable resource

for researchers, scientists, and professionals in drug development by consolidating available

knowledge and highlighting areas where further experimental investigation is warranted.

Introduction
1,2,3-Trimethyl-4-nitrobenzene, a substituted nitroaromatic compound, belongs to a class of

chemicals with significant industrial and research interest. Nitroaromatic compounds are pivotal

intermediates in the synthesis of a wide array of products, including dyes, pesticides, and

pharmaceuticals. The presence of the nitro group, a strong electron-withdrawing moiety,

profoundly influences the chemical reactivity and biological activity of the aromatic ring.

Understanding the specific properties of 1,2,3-trimethyl-4-nitrobenzene is crucial for its
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potential applications and for assessing its toxicological profile. This document aims to provide

a detailed summary of its known and predicted characteristics.

Physical Properties
Experimental data on the physical properties of 1,2,3-trimethyl-4-nitrobenzene are not readily

available in the surveyed literature. The following table summarizes computed data obtained

from publicly available databases. For comparative purposes, experimental data for the closely

related compound nitrobenzene are also provided.

Property
1,2,3-Trimethyl-4-
nitrobenzene (Computed)

Nitrobenzene
(Experimental)

Molecular Formula C₉H₁₁NO₂[1] C₆H₅NO₂[2][3][4]

Molecular Weight 165.19 g/mol [1] 123.11 g/mol [4]

Melting Point Not available 5.7 °C[2][3][4]

Boiling Point Not available 210.9 °C[2][3][4]

Density Not available 1.2037 g/cm³ at 20 °C[2]

Water Solubility Not available
1.9 g/L at 20 °C (sparingly

soluble)[3][4][5]

logP (Octanol/Water Partition

Coefficient)
3.2[1] 1.85[6]

Chemical Properties and Reactivity
The chemical behavior of 1,2,3-trimethyl-4-nitrobenzene is dictated by the interplay of the

electron-withdrawing nitro group and the electron-donating methyl groups on the benzene ring.

Synthesis
The primary route for the synthesis of 1,2,3-trimethyl-4-nitrobenzene is the electrophilic

nitration of 1,2,3-trimethylbenzene (hemimellitene). This reaction typically involves the use of a

nitrating agent, such as a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a

catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
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Figure 1: Synthesis of 1,2,3-Trimethyl-4-nitrobenzene.

Experimental Protocol: General Nitration of Aromatic Compounds

Caution: Nitration reactions are highly exothermic and can be hazardous if not controlled

properly. Appropriate safety precautions must be taken.

Preparation of the Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume

of concentrated sulfuric acid in a flask cooled in an ice bath. Maintain the temperature below

10 °C.

Reaction: Slowly add 1,2,3-trimethylbenzene dropwise to the cooled nitrating mixture with

constant stirring. The temperature of the reaction mixture should be carefully monitored and

maintained between 0 and 10 °C.

Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir

at room temperature for a specified time to ensure complete reaction. Pour the reaction

mixture slowly onto crushed ice with stirring.

Work-up: The crude product, which may precipitate or form an oily layer, is separated. The

aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or

dichloromethane). The organic layers are combined, washed with water, then with a dilute

sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

Purification: The organic solvent is removed under reduced pressure. The resulting crude

product can be purified by techniques such as recrystallization or column chromatography to
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yield pure 1,2,3-trimethyl-4-nitrobenzene.

Typical Reactions
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group to

form 4-amino-1,2,3-trimethylbenzene. This is a fundamental transformation in the synthesis

of anilines, which are precursors to many dyes and pharmaceuticals. Common reducing

agents include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation

(H₂/Pd, Pt, or Ni).

1,2,3-Trimethyl-4-nitrobenzene

4-Amino-1,2,3-trimethylbenzene

Reduction

[H]

Click to download full resolution via product page

Figure 2: Reduction of the nitro group.

Oxidation of the Methyl Groups: The methyl groups can be oxidized to carboxylic acids under

strong oxidizing conditions (e.g., potassium permanganate or chromic acid). The specific

conditions will determine the extent of oxidation.

1,2,3-Trimethyl-4-nitrobenzene

4-Nitro-trimethyl-
benzoic acid derivatives

Oxidation

[O]

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b074050?utm_src=pdf-body
https://www.benchchem.com/product/b074050?utm_src=pdf-body-img
https://www.benchchem.com/product/b074050?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 3: Oxidation of methyl groups.

Spectroscopic Data
Specific experimental spectroscopic data for 1,2,3-trimethyl-4-nitrobenzene is not widely

available. The following represents expected spectral characteristics based on its structure and

data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methyl protons. The two aromatic protons will likely appear as doublets in

the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group.

The three methyl groups will appear as singlets in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbon atom

attached to the nitro group (C4) will be significantly deshielded (δ ~140-150 ppm). The other

aromatic carbons will appear in the range of δ 120-140 ppm. The methyl carbons will

resonate in the upfield region (δ ~15-25 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of 1,2,3-trimethyl-4-nitrobenzene is expected to exhibit characteristic

absorption bands for the nitro group and the substituted benzene ring.

N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group are

expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic

C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will be present in the 1400-1600

cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide

information about the substitution pattern of the benzene ring.
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Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding

to its molecular weight (165.19). Common fragmentation patterns for nitroaromatic compounds

include the loss of NO₂ (m/z 46) and NO (m/z 30).

Toxicology and Biological Activity
Specific toxicological studies on 1,2,3-trimethyl-4-nitrobenzene are limited. However, the

toxicology of nitroaromatic compounds, in general, has been studied extensively.

General Toxicity of Nitroaromatics: Nitrobenzenes are known to be toxic.[7][8] The primary

health effect associated with exposure to nitrobenzene is methemoglobinemia, a condition

where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[7] This can

lead to cyanosis, headache, dizziness, and in severe cases, respiratory depression and

death. Substituted nitrobenzenes can also exhibit varying degrees of toxicity.[9][10]

Genotoxicity: Some substituted nitrobenzenes have been shown to be genotoxic, causing

chromosome aberrations in cultured human lymphocytes.[9] The genotoxicity is related to

the characteristics of the substituents on the benzene ring.

Metabolism: Nitroaromatic compounds are typically metabolized in the body through the

reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives. These

intermediates can be responsible for the observed toxicity.

Given the presence of the nitro group, it is prudent to handle 1,2,3-trimethyl-4-nitrobenzene
with appropriate safety measures, including the use of personal protective equipment (gloves,

safety glasses, and lab coat) and working in a well-ventilated area or fume hood.

Conclusion
1,2,3-Trimethyl-4-nitrobenzene is a substituted nitroaromatic compound for which specific

experimental data on physical and chemical properties are not widely published. This guide has

compiled available computed data, a plausible synthesis pathway, and predicted spectroscopic

and toxicological properties based on its chemical structure and comparison with related

compounds. The information presented herein serves as a foundational resource for
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researchers and professionals. Further experimental investigation is necessary to fully

characterize this compound and to explore its potential applications and biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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